Netobimin

Description

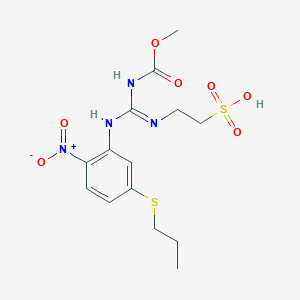

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[(methoxycarbonylamino)-(2-nitro-5-propylsulfanylanilino)methylidene]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O7S2/c1-3-7-26-10-4-5-12(18(20)21)11(9-10)16-13(17-14(19)25-2)15-6-8-27(22,23)24/h4-5,9H,3,6-8H2,1-2H3,(H,22,23,24)(H2,15,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBVUETZRWGIJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC(=C(C=C1)[N+](=O)[O-])NC(=NCCS(=O)(=O)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236925 | |

| Record name | Netobimin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88255-01-0 | |

| Record name | Netobimin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88255-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Netobimin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088255010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Netobimin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Netobimin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NETOBIMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U30C54N3MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Netobimin: A Pro-Benzimidazole Anthelmintic - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netobimin is a pro-benzimidazole anthelmintic agent with a broad spectrum of activity against a variety of gastrointestinal and respiratory nematodes, as well as cestodes and trematodes, in livestock.[1] As a prodrug, this compound itself is biologically inactive and requires metabolic conversion within the host to its active benzimidazole (B57391) counterparts, primarily albendazole (B1665689).[2][3] This conversion, largely mediated by the gastrointestinal microflora, is a critical determinant of its pharmacokinetic profile and subsequent anthelmintic efficacy.[2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, metabolic pathways, efficacy, and the experimental methodologies used in its evaluation.

Chemical and Physical Properties

This compound, chemically known as 2-[[(methoxycarbonylamino)-(2-nitro-5-propylsulfanylanilino)methylidene]amino]ethanesulfonic acid, is a nitrophenylguanidine derivative.[4]

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀N₄O₇S₂ | [4] |

| Molecular Weight | 420.46 g/mol | [5] |

| CAS Number | 88255-01-0 | [5] |

| Melting Point | 215°C (decomposition) | [5] |

Mechanism of Action

The anthelmintic activity of this compound is not direct but relies on its in vivo conversion to albendazole.[1] The mechanism of action, therefore, is that of albendazole and other benzimidazoles.

-

Inhibition of Tubulin Polymerization: The primary mode of action is the binding of albendazole to the parasite's β-tubulin protein.[1][6] This binding inhibits the polymerization of tubulin into microtubules, which are essential cytoskeletal structures.[1][6]

-

Disruption of Cellular Functions: The disruption of microtubules interferes with vital cellular processes in the parasite, including cell division, maintenance of cell shape, motility, and intracellular transport of nutrients.[6]

-

Impaired Glucose Uptake: A critical consequence of microtubule disruption is the impairment of glucose uptake, leading to the depletion of glycogen (B147801) reserves.[1]

-

Energy Depletion and Paralysis: The blockage of the parasite's energy management system results in paralysis and eventual death or expulsion from the host.[1]

The selective toxicity of benzimidazoles towards parasites is attributed to a much lower dissociation rate constant from parasite tubulin compared to mammalian tubulin.[6]

digraph "Mechanism_of_Action" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

This compound [label="this compound (Prodrug)", fillcolor="#F1F3F4", fontcolor="#202124"];

Albendazole [label="Albendazole (Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

BetaTubulin [label="Parasite β-Tubulin", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Microtubules [label="Microtubule Polymerization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Disruption [label="Disruption of Microtubules", fillcolor="#34A853", fontcolor="#FFFFFF"];

GlucoseUptake [label="Impaired Glucose Uptake", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

EnergyDepletion [label="Energy Depletion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Paralysis [label="Paralysis and Death", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

This compound -> Albendazole [label="Metabolic\nConversion"];

Albendazole -> BetaTubulin [label="Binds to"];

BetaTubulin -> Microtubules [style=dotted, arrowhead=none];

Albendazole -> Microtubules [label="Inhibits"];

Microtubules -> Disruption [label="Leads to"];

Disruption -> GlucoseUptake;

GlucoseUptake -> EnergyDepletion;

EnergyDepletion -> Paralysis;

}

Metabolic conversion of this compound.

Efficacy Data

The efficacy of this compound has been evaluated against a range of helminth parasites in sheep and cattle. The data presented below is a summary from various studies.

Efficacy Against Gastrointestinal Nematodes in Sheep

Parasite Species Dosage (mg/kg) Efficacy (%) Reference Ostertagia spp. (adults) 7.5 96.20 [7][8] 20 100 [7][8] Ostertagia spp. (L4 larvae) 20 100 [7][8] Trichostrongylus spp. (adults) 7.5 100 [7][8] 20 98.72 [7][8] Nematodirus spp. (adults) 7.5 100 [7][8] 20 100 [7][8] Haemonchus contortus (adults) 7.5 100 [7][8] 20 100 [7][8] Haemonchus contortus (BZD-susceptible) 7.5 99.8 [9] Haemonchus contortus (BZD-resistant) 7.5 40.9 [9] 20 89.5 [9] Overall Efficacy (all stages) 7.5 90.16 [7][8] 20 98.77 [7][8]

Efficacy Against Fasciola hepatica in Sheep

Dosage (mg/kg) Efficacy (%) Reference 7.5 62 [10][11] 20 90.7 [10][11]

Efficacy Against Gastrointestinal Nematodes in Cattle

Parasite Species Dosage (mg/kg) Efficacy (%) Reference Oesophagostomum radiatum 7.5 100 [12] Cooperia spp. 7.5 97.66 [12] Nematodirus helvetianus 7.5 100 [12] Ostertagia ostertagi (adults) 7.5 66.14 [12] Ostertagia ostertagi (immature) 7.5 3.19 [12] Overall Efficacy (adults) 7.5 67.40 [12]

Pharmacokinetic Data

The pharmacokinetic profile of this compound is characterized by the rapid conversion to its metabolites.

Pharmacokinetics in Ewes (20 mg/kg oral dose)

Metabolite Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) Reference Albendazole Sulfoxide (B87167) (ABZSO) 4.1 ± 0.7 14.7 103.8 ± 22.8 [10] Albendazole Sulfone (ABZSO₂) 1.1 ± 0.4 23.8 26.3 ± 10.1 [10] (+)-ABZSO - - 87.8 ± 20.3 [10] (-)-ABZSO - - 15.5 ± 5.1 [10]

Note: this compound and albendazole were not detected in plasma.[10]

Pharmacokinetics in Calves (12.5 mg/kg SC injection, zwitterion suspension)

Compound/Metabolite Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) t½β (h) Reference This compound 1.37 ± 0.59 0.81 ± 0.18 6.98 ± 1.60 3.57 ± 1.45 [13] Albendazole Sulfoxide 0.46 ± 0.26 11.30 ± 1.04 4.40 ± 3.24 3.90 ± 1.44 [13]

Note: Albendazole was not detected at any time.[13]

Experimental Protocols

In Vivo Efficacy Trial (Controlled Study)

This protocol outlines a general procedure for a controlled anthelmintic efficacy study, based on common practices described in the literature.[10][7]

```dot

digraph "Efficacy_Trial_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9];

Animal_Selection [label="Animal Selection & Acclimatization"];

Infection [label="Experimental or Natural Infection"];

Randomization [label="Randomization into Treatment Groups"];

Treatment [label="Treatment Administration\n(this compound or Placebo)"];

Observation [label="Post-Treatment Observation"];

Necropsy [label="Necropsy and Parasite Recovery"];

Counting [label="Parasite Identification and Counting"];

Analysis [label="Data Analysis and Efficacy Calculation"];

Animal_Selection -> Infection;

Infection -> Randomization;

Randomization -> Treatment;

Treatment -> Observation;

Observation -> Necropsy;

Necropsy -> Counting;

Counting -> Analysis;

}

References

- 1. Egg hatch assay for determination of resistance of nematodes to benzimidazole anthelmintics (5.2) - Practical Exercises in Parasitology [cambridge.org]

- 2. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing the efficacy of anthelminthic drugs against schistosomiasis and soil-transmitted helminthiases [who.int]

- 4. avmajournals.avma.org [avmajournals.avma.org]

- 5. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The anthelmintic efficacy of this compound against naturally acquired gastrointestinal nematodes in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Statistical approach to measure the efficacy of anthelmintic treatment on horse farms | Parasitology | Cambridge Core [cambridge.org]

- 9. Identification of helminths in ruminants at necropsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The anthelmintic efficacy of this compound against experimental infections of Fasciola hepatica in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. Evaluating anthelmintic activity through Caenorhabditis elegans egg hatching assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Mechanism of Action of Netobimin on Parasitic Nematodes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Netobimin is a broad-spectrum anthelmintic belonging to the pro-benzimidazole class of compounds. It is therapeutically inert and requires biotransformation within the host to yield its active metabolites.[1][2][3] This technical guide provides a detailed examination of the mechanism of action of this compound against parasitic nematodes, focusing on its metabolic activation, primary and secondary molecular targets, and the resultant cellular and physiological consequences for the parasite. Quantitative efficacy data, detailed experimental protocols, and visual representations of key pathways are provided to offer a comprehensive resource for researchers in parasitology and anthelmintic drug development.

Metabolic Activation of this compound

This compound (NTB) itself is an inactive prodrug. Its anthelmintic properties are entirely dependent on its conversion to active benzimidazole (B57391) compounds following administration to the host.[2][4]

2.1 Conversion Pathway The primary activation of this compound occurs in the gastrointestinal tract, particularly within the reductive environment of the rumen in ruminants.[4] This biotransformation is a two-step process:

-

Nitro-reduction and Cyclization: Gastrointestinal microflora mediate the reduction of the nitro group and subsequent cyclization of the this compound molecule to form albendazole (B1665689) (ABZ).[1][5]

-

Oxidation: Albendazole, which is highly active, is then absorbed and undergoes further metabolism, primarily in the liver, to form albendazole sulfoxide (B87167) (ABZSO).[1][2] ABZSO also possesses significant anthelmintic activity and is the main metabolite found in plasma.[2] A subsequent oxidation step converts ABZSO to the inactive albendazole sulfone (ABZSO2).[1][5]

This metabolic cascade is crucial for the systemic availability of active compounds that target parasites located outside the gastrointestinal lumen.[2]

Caption: Metabolic activation pathway of this compound.

Core Mechanism of Action

The anthelmintic activity of this compound's metabolites is primarily achieved through the disruption of fundamental cellular processes within the nematode.

3.1 Primary Target: β-Tubulin and Microtubule Disruption The principal molecular target for albendazole and albendazole sulfoxide is β-tubulin, a key protein component of microtubules.[2][6]

-

Selective Binding: Benzimidazoles exhibit a significantly higher binding affinity for the β-tubulin of parasitic nematodes compared to that of their mammalian hosts.[7][8] This selective toxicity is the basis for their wide margin of safety. The binding occurs at the colchicine-sensitive site of the β-tubulin subunit.[6]

-

Inhibition of Polymerization: The binding of albendazole to β-tubulin monomers prevents their polymerization into microtubules. This action disrupts the dynamic equilibrium between the soluble tubulin pool and the polymerized microtubule cytoskeleton.[2][8]

-

Cellular Consequences: Microtubules are vital for numerous cellular functions. Their disruption leads to a cascade of debilitating effects in the parasite:

-

Impaired Nutrient Absorption: The intestinal cells of nematodes rely on a microtubule-dependent infrastructure for the uptake of nutrients, particularly glucose. Disruption of these microtubules leads to a rapid depletion of glycogen (B147801) reserves, effectively starving the parasite.[2]

-

Inhibition of Cell Division: Microtubules are essential components of the mitotic spindle required for cell division. Their disruption halts cellular proliferation, which is particularly detrimental to the highly reproductive parasite and contributes to the ovicidal effect of the drug.[2]

-

Disruption of Transport and Secretion: Intracellular transport of vesicles and the secretion of essential molecules are microtubule-dependent processes. Interference with these pathways compromises the parasite's ability to maintain cellular homeostasis and interact with its host.[2]

-

Caption: Cellular mechanism of Albendazole via β-tubulin inhibition.

3.2 Secondary Target: Fumarate (B1241708) Reductase In addition to tubulin binding, benzimidazoles, including albendazole, have been shown to inhibit fumarate reductase.[2][9] This enzyme is specific to helminths and some anaerobic organisms and is not present in mammals.[10][11]

-

Role in Anaerobic Metabolism: Fumarate reductase is a key enzyme in the anaerobic energy metabolism of many parasitic nematodes, which often reside in oxygen-poor environments.[12] It catalyzes the final step in the electron transport chain, using fumarate as a terminal electron acceptor.

-

Inhibition and Energy Disruption: By inhibiting this enzyme, albendazole disrupts the parasite's ability to generate ATP under anaerobic conditions, further compromising its energy metabolism and contributing to its eventual death.[9]

Quantitative Data: Anthelmintic Efficacy

The efficacy of this compound has been evaluated against a range of parasitic nematodes in various hosts. The data below is summarized from key studies.

| Host | Parasite Species | Dose Rate (mg/kg) | Efficacy (%) | Reference |

| Sheep | Ostertagia spp. | 7.5 | 96.20 | [13] |

| Ostertagia spp. | 20 | 100 | [13] | |

| Trichostrongylus spp. | 7.5 | 100 | [13] | |

| Trichostrongylus spp. | 20 | 98.72 | [13] | |

| Haemonchus contortus | 7.5 | 100 | [13] | |

| Haemonchus contortus | 20 | 100 | [13] | |

| Nematodirus spp. | 7.5 | 100 | [13] | |

| Nematodirus spp. | 20 | 100 | [13] | |

| Overall GI Nematodes | 7.5 | 90.16 | [13] | |

| Overall GI Nematodes | 20 | 98.77 | [13] | |

| Fasciola hepatica (adult) | 7.5 | 62 | [14] | |

| Fasciola hepatica (adult) | 20 | 90.7 | [14] | |

| Cattle | Oesophagostomum radiatum | 7.5 | 100 | [15] |

| Cooperia spp. | 7.5 | 97.66 | [15] | |

| Ostertagia ostertagi (adult) | 7.5 | 66.14 | [15] | |

| Ostertagia ostertagi (immature) | 7.5 | 3.19 | [15] |

Experimental Protocols

The elucidation of this compound's mechanism of action relies on specific in vivo and in vitro experimental designs.

5.1 In Vitro Bioconversion of this compound This protocol is designed to assess the conversion of the prodrug to its active metabolites by host gastrointestinal fluids.

-

Objective: To quantify the formation of albendazole (ABZ) and albendazole sulfoxide (ABZSO) from this compound (NTB) upon incubation with ruminal or ileal fluid.

-

Methodology:

-

Fluid Collection: Obtain ruminal and/or ileal fluid from cannulated sheep or cattle.[5]

-

Preparation: Strain the collected fluid through cheesecloth. Prepare boiled fluid samples to serve as a negative control, as the conversion is microflora-dependent.[5][16]

-

Incubation: Add a known concentration of this compound to the fresh and boiled fluid samples in an anaerobic environment (e.g., under N2 gas). Incubate at 37-39°C for a defined time course.

-

Sample Processing: At various time points, terminate the reaction by adding a solvent like acetonitrile (B52724) to precipitate proteins. Centrifuge the samples to clarify.

-

Quantification: Analyze the supernatant for concentrations of NTB, ABZ, ABZSO, and ABZSO2 using High-Performance Liquid Chromatography (HPLC) with UV detection.[16]

-

5.2 In Vivo Anthelmintic Efficacy Trial (Controlled Test) This protocol follows the standard guidelines for determining the efficacy of an anthelmintic against gastrointestinal nematodes.

-

Objective: To determine the percentage reduction of a specific nematode population in treated animals compared to untreated controls.

-

Methodology:

-

Animal Selection: Select a cohort of animals (e.g., lambs or calves) with naturally acquired or experimentally induced nematode infections. Confirm infection via fecal egg counts (EPG).[13][15]

-

Allocation: Randomly allocate animals into treatment and control groups (n ≥ 10 per group) based on body weight and pre-treatment EPG counts.

-

Treatment: Administer this compound as an oral drench to the treatment group(s) at the specified dose rate(s) (e.g., 7.5 mg/kg, 20 mg/kg). Administer a placebo (e.g., water) to the control group.[13][15]

-

Post-Treatment Monitoring: Collect fecal samples at set intervals (e.g., 7 and 14 days post-treatment) to determine the reduction in EPG.

-

Necropsy and Worm Recovery: At a predetermined endpoint (e.g., 14 days post-treatment), humanely euthanize all animals. Systematically collect the contents of the abomasum, small intestine, and large intestine.[13]

-

Worm Burden Calculation: Wash, sieve, and examine the contents to recover, identify (to species and stage), and count all nematodes.

-

Efficacy Calculation: Calculate the percentage efficacy using the formula: Efficacy (%) = [(Mean worms in Control Group - Mean worms in Treated Group) / Mean worms in Control Group] x 100.

-

Caption: Workflow for an in vivo anthelmintic efficacy trial.

Conclusion

This compound functions as a prodrug, relying on host-mediated metabolic activation to form albendazole and albendazole sulfoxide. The primary mechanism of action of these active metabolites is the specific binding to nematode β-tubulin, which inhibits microtubule polymerization. This disruption leads to catastrophic failure of essential cellular functions, including nutrient uptake and cell division, ultimately causing parasite death. A secondary mechanism, the inhibition of the helminth-specific enzyme fumarate reductase, further contributes to the disruption of the parasite's energy metabolism. The high efficacy and selective toxicity of this compound's metabolites make it a valuable tool in the control of parasitic nematodes.

References: A comprehensive list of cited literature is available upon request.

References

- 1. Antinematodal Drugs | Veterian Key [veteriankey.com]

- 2. parasitipedia.net [parasitipedia.net]

- 3. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. researchgate.net [researchgate.net]

- 5. Bioconversion of this compound pro-drug by gastrointestinal fluids of ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 8. A comparison of the interaction of anthelmintic benzimidazoles with tubulin isolated from mammalian tissue and the parasitic nematode Ascaridia galli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The fumarate reductase system as a site of anthelmintic attack in Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of fumarate reductase in Leishmania major and L. donovani by chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Fumarate Reductase in Leishmania major and L. donovani by Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Biochemistry of Haemonchus contortus and Other Parasitic Nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The anthelmintic efficacy of this compound against naturally acquired gastrointestinal nematodes in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The anthelmintic efficacy of this compound against experimental infections of Fasciola hepatica in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anthelmintic efficacy of this compound against naturally acquired gastrointestinal nematodes in yearling heifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Influence of diet on the pattern of gastrointestinal biotransformation of this compound and albendazole sulphoxide in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Netobimin: An In-depth Technical Guide for Researchers

An overview of the absorption, distribution, metabolism, and excretion of the anthelmintic drug netobimin across various animal species.

This compound is a broad-spectrum anthelmintic agent belonging to the benzimidazole (B57391) class of compounds. It functions as a prodrug, meaning it is metabolically converted in the host animal to its active metabolites, primarily albendazole (B1665689) and its subsequent sulfoxide (B87167) and sulfone forms.[1] Understanding the pharmacokinetic profile of this compound and its metabolites is crucial for optimizing its efficacy and ensuring safety in different target species. This guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound in sheep, cattle, goats, and camels, with a focus on data presentation, experimental protocols, and metabolic pathways.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of a drug is determined by the processes of absorption, distribution, metabolism, and excretion (ADME).[2] In the case of this compound, these processes are significantly influenced by the animal species, the route of administration, and the formulation of the drug.

This compound itself is generally not detected or found in very low concentrations in the systemic circulation after oral administration, as it undergoes rapid conversion to albendazole in the gastrointestinal tract, particularly in the rumen of ruminants.[3][4] The primary metabolites found in plasma are albendazole sulphoxide (ABZSO) and albendazole sulphone (ABZSO2).[5][6]

Comparative Pharmacokinetics in Ruminant Species

Significant variations in the pharmacokinetics of this compound metabolites are observed among different ruminant species. Goats, for instance, tend to metabolize and eliminate anthelmintic compounds more rapidly than sheep.[7] This can lead to lower drug exposure and potentially reduced efficacy if dosages are not adjusted accordingly. Studies comparing the pharmacokinetics of various anthelmintics, including benzimidazoles, have shown that PK profiles in sheep and goats are not always directly comparable to those in cattle.[8]

Sheep (Ovis aries)

In sheep, following oral or intraruminal administration of this compound, the parent drug is rarely detected in plasma.[6][9] The main metabolites, albendazole sulphoxide (ABZSO) and albendazole sulphone (ABZSO2), are readily absorbed and detected in the bloodstream.[6][9] Intraruminal administration has been shown to result in higher peak plasma concentrations (Cmax) and area under the curve (AUC) for these active metabolites compared to subcutaneous administration, suggesting a more efficient conversion and absorption via the oral route.[6] The ratio of ABZSO2 to ABZSO can also vary depending on the route of administration.[6]

Cattle (Bos taurus)

Similar to sheep, oral administration of this compound to cattle results in the detection of albendazole metabolites, primarily ABZSO and ABZSO2, in the plasma.[5] The parent this compound is typically confined to the gastrointestinal tract and is present for a limited time post-treatment.[5] An interesting phenomenon observed in cattle is the concentration of these metabolites in the abomasum, which may contribute to the prolonged presence of active compounds in the gastrointestinal tract, enhancing efficacy against parasites.[5]

Goats (Capra aegagrus hircus)

Comparative studies have indicated that goats metabolize anthelmintics, including those derived from this compound, more rapidly than sheep.[7] This faster metabolism can result in a shorter half-life and lower overall drug exposure, which has implications for anthelmintic resistance and dosing regimens.

Camels (Camelus dromedarius)

Studies in one-humped camels have shown that the metabolism and disposition of this compound and albendazole are more similar to sheep than to cattle.[10] Following oral administration, the plasma profiles of the two main metabolites are comparable to those observed in sheep, suggesting that this compound can be an effective anthelmintic for this species.[10]

Pharmacokinetics in Non-Ruminant Species

Chickens (Gallus gallus domesticus)

There is a notable lack of specific studies on the pharmacokinetics of this compound in chickens. However, research on the related compound albendazole in chickens shows that the parent drug is absorbed slowly, with albendazole sulphoxide being the main metabolite detected in plasma.[11] Given the metabolic pathway of this compound, a similar profile would be expected, but dedicated studies are required for confirmation. The general pharmacokinetics of veterinary drugs in laying hens and the potential for residues in eggs are important considerations for any pharmaceutical use in poultry.[12]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound metabolites in different animal species based on available literature.

Table 1: Pharmacokinetic Parameters of this compound Metabolites in Sheep

| Parameter | Albendazole Sulphoxide (ABZSO) | Albendazole Sulphone (ABZSO2) | Route of Administration | Dosage (mg/kg) | Reference |

| Cmax (µg/mL) | 4.1 ± 0.7 | 1.1 ± 0.4 | Oral | 20 | [4] |

| Tmax (h) | 14.7 | 23.8 | Oral | 20 | [4] |

| AUC (µg·h/mL) | 103.8 ± 22.8 | 26.3 ± 10.1 | Oral | 20 | [4] |

| Cmax (µg/mL) | - | - | Intraruminal | 20 | [6] |

| AUC (µg·h/mL) | Significantly higher than s.c. | Significantly higher than s.c. | Intraruminal | 20 | [6] |

Table 2: Pharmacokinetic Parameters of this compound Metabolites in Cattle

| Parameter | This compound (NTB) | Albendazole Sulphoxide (ABZSO) | Albendazole Sulphone (ABZSO2) | Route of Administration | Dosage (mg/kg) | Reference |

| Cmax (µg/mL) | 2.20 ± 1.03 (Trisamine) 1.37 ± 0.59 (Zwitterion) | 0.48 ± 0.16 (Trisamine) 0.46 ± 0.26 (Zwitterion) | 0.76 ± 0.21 (Trisamine) 0.70 ± 0.24 (Zwitterion) | Subcutaneous | 12.5 | [13][14] |

| Tmax (h) | 0.75 ± 0.19 (Trisamine) 0.81 ± 0.18 (Zwitterion) | 9.50 ± 1.41 (Trisamine) 11.30 ± 1.04 (Zwitterion) | 12.00 ± 1.85 (Trisamine) 12.50 ± 2.33 (Zwitterion) | Subcutaneous | 12.5 | [13][14] |

| AUC (µg·h/mL) | 7.59 ± 3.11 (Trisamine) 6.98 ± 1.60 (Zwitterion) | 3.86 ± 1.04 (Trisamine) 4.40 ± 3.24 (Zwitterion) | 6.98 ± 1.60 (Trisamine) 10.51 ± 7.41 (Zwitterion) | Subcutaneous | 12.5 | [13][14] |

| t1/2β (h) | 2.59 ± 0.63 (Trisamine) 3.57 ± 1.45 (Zwitterion) | 3.05 ± 0.75 (Trisamine) 3.90 ± 1.44 (Zwitterion) | 2.87 ± 0.61 (Trisamine) 7.77 ± 4.72 (Zwitterion) | Subcutaneous | 12.5 | [13][14] |

Experimental Protocols

The methodologies employed in pharmacokinetic studies of this compound are critical for obtaining reliable and comparable data. A general workflow is outlined below.

Animal Models and Drug Administration

-

Species: Healthy, mature animals of the target species (e.g., sheep, cattle) are typically used.

-

Housing and Acclimatization: Animals are housed in appropriate facilities and allowed to acclimatize before the study.

-

Dosing: this compound is administered at a specified dosage, commonly as an oral suspension or drench, or via subcutaneous injection.[5][6] For oral administration, intraruminal delivery via a cannula may be used in ruminants to ensure direct delivery to the rumen.[6]

Sample Collection

-

Blood Sampling: Blood samples are collected from a suitable vein (e.g., jugular vein) at predetermined time points before and after drug administration.[5][9] The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug and its metabolites.

-

Other Samples: In some studies, other biological fluids and tissues may be collected, such as ruminal, abomasal, and ileal fluids, as well as fecal samples.[4][5]

Analytical Methodology

-

Sample Preparation: Plasma is separated from blood samples by centrifugation. Extraction of this compound and its metabolites from plasma or other matrices is typically performed using solid-phase extraction (SPE) or liquid-liquid extraction.[15]

-

Chromatographic Analysis: High-performance liquid chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection is the most common analytical technique for the simultaneous quantification of this compound and its metabolites.[4][6][15] Chiral HPLC methods can be used to separate and quantify the enantiomers of albendazole sulphoxide.[4]

Pharmacokinetic Analysis

-

The plasma concentration-time data for each analyte are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, elimination half-life (t1/2), and clearance (Cl).[16]

Metabolic Pathways and Experimental Workflow Diagrams

The metabolic conversion of this compound is a key aspect of its anthelmintic activity. The following diagrams illustrate the metabolic pathway and a typical experimental workflow for a pharmacokinetic study.

Conclusion

The pharmacokinetics of this compound are complex and vary significantly across different animal species. As a prodrug, its efficacy is dependent on its conversion to active metabolites. Ruminants efficiently convert this compound in their gastrointestinal tract, leading to systemic exposure to albendazole and its active sulfoxide metabolite. However, inter-species differences, particularly the rapid metabolism in goats, highlight the need for species-specific dosing recommendations. Further research is warranted, especially in understudied species like chickens, to fully characterize the pharmacokinetic profile of this compound and ensure its judicious and effective use in veterinary medicine. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers and drug development professionals in the field of veterinary pharmacology.

References

- 1. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 2. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]

- 3. researchgate.net [researchgate.net]

- 4. Plasma disposition and faecal excretion of this compound metabolites and enantiospecific disposition of albendazole sulphoxide produced in ewes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gastrointestinal distribution of albendazole metabolites following this compound administration to cattle: relationship with plasma disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic behaviour of this compound and its metabolites in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative pharmacokinetics and bioavailability of albendazole sulfoxide in sheep and goats, and dose-dependent plasma disposition in goats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic comparison of six anthelmintics in sheep, goats, and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative pharmacokinetics of this compound metabolites in pregnant ewes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative pharmacokinetics of this compound and albendazole in the one-humped camel (Camelus dromedarius) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antinematodal Drugs | Veterian Key [veteriankey.com]

- 12. Pharmacokinetics of veterinary drugs in laying hens and residues in eggs: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of pharmacokinetic variables for two injectable formulations of this compound administered to calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of pharmacokinetic variables for two injectable formulations of this compound administered to calves [agris.fao.org]

- 15. mdpi.com [mdpi.com]

- 16. Pharmacokinetics and bioavailability of valnemulin in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anthelmintic Spectrum of Netobimin: A Technical Guide for Researchers

Introduction

Netobimin is a broad-spectrum anthelmintic agent belonging to the pro-benzimidazole chemical class.[1][2] It is a veterinary drug used in livestock, primarily cattle, sheep, and goats, for the treatment and control of internal parasitic infections.[1][2] This technical guide provides an in-depth analysis of the anthelmintic spectrum of this compound against a range of gastrointestinal parasites, details its mechanism of action, outlines common experimental protocols for its evaluation, and presents its efficacy data in a structured format.

Mechanism of Action

This compound itself is a prodrug, meaning it is pharmacologically inactive until it is metabolized within the host animal.[3] Following oral administration, this compound is rapidly converted into albendazole, primarily in the gastrointestinal tract.[1][4] Albendazole is then absorbed and further metabolized in the liver to its active sulfoxide (B87167) and inactive sulphone derivatives.[3][5][6]

The primary anthelmintic activity of this compound is therefore attributable to its metabolite, albendazole. Albendazole, like other benzimidazoles, exerts its effect by binding to β-tubulin, a structural protein of microtubules within the parasite's cells.[1] This binding action disrupts the polymerization of microtubules, which are crucial for essential cellular functions such as glucose uptake, intracellular transport, and cell division.[1][7] The inhibition of these processes leads to a depletion of the parasite's energy reserves, resulting in paralysis, death, and eventual expulsion from the host.[1][7]

References

- 1. parasitipedia.net [parasitipedia.net]

- 2. parasitipedia.net [parasitipedia.net]

- 3. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic behaviour of this compound and its metabolites in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative pharmacokinetics of this compound metabolites in pregnant ewes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

The Developmental Journey of Netobimin: A Technical Guide for Veterinary Drug Researchers

An In-depth Exploration of the Discovery, Preclinical, and Clinical Development of a Pro-Benzimidazole Anthelmintic

Abstract

Netobimin (coded SCH 32481) is a broad-spectrum anthelmintic agent belonging to the pro-benzimidazole class of compounds, developed by Schering Corporation for veterinary use. Its discovery and development represent a significant advancement in the control of endoparasites in livestock. This technical guide provides a comprehensive overview of the developmental history of this compound, detailing its discovery, mechanism of action, preclinical and clinical evaluation, and key experimental protocols. Quantitative data from pivotal studies are summarized in structured tables, and critical biological and experimental pathways are visualized using Graphviz diagrams to offer a clear and in-depth understanding for researchers, scientists, and drug development professionals.

Discovery and Synthesis

The development of this compound emerged from the ongoing research efforts to expand the therapeutic arsenal (B13267) against parasitic helminths in livestock. As a pro-benzimidazole, this compound was designed as a prodrug that undergoes metabolic conversion in the host animal to its active benzimidazole (B57391) metabolite, albendazole (B1665689). This approach aimed to enhance the drug's pharmacokinetic profile and efficacy.

While the specific details of the initial synthesis by Schering Corporation are not extensively publicly documented, the general synthesis of related 2-nitro-5-(propylthio)phenyl guanidine (B92328) derivatives involves multi-step chemical reactions. The core structure is built around a substituted aniline, which is then modified to incorporate the guanidine and other functional groups.

Mechanism of Action

The anthelmintic activity of this compound is not direct but relies on its in vivo biotransformation. Following oral administration, this compound is converted to albendazole, primarily by the microbial environment of the rumen and subsequently in the liver.[1] Albendazole then exerts its therapeutic effect by binding to the β-tubulin of parasitic nematodes and trematodes. This binding disrupts the polymerization of microtubules, which are essential for vital cellular functions in the parasite, including glucose uptake and intracellular transport. The inhibition of these processes leads to energy depletion, paralysis, and ultimately the death of the parasite.[2]

Metabolic activation and mechanism of action of this compound.

Preclinical Development

The preclinical development of a veterinary drug like this compound involves a series of in vitro and in vivo studies to establish its safety and efficacy before proceeding to clinical trials in the target animal species.[3][4][5][6]

In Vitro Studies

Initial in vitro studies focused on the bioconversion of this compound into its active metabolites. These experiments typically involve incubating the drug with ruminal and intestinal fluids from target animals (e.g., sheep and cattle) under anaerobic conditions to simulate the gastrointestinal environment.[7][8]

In Vivo Studies in Laboratory Animals

Preclinical in vivo studies are conducted in laboratory animal models, such as rats, to evaluate the drug's pharmacokinetic profile, metabolism, and potential for developmental toxicity.[9] These studies are crucial for determining initial safe dosage ranges for target animal trials.

Developmental Logic

Logical workflow of preclinical development for this compound.

Clinical Development in Target Animals

Following successful preclinical evaluation, clinical trials are conducted in the target species (cattle, sheep, and goats) to confirm the safety and efficacy of this compound under field conditions. These trials are designed to evaluate the drug's effectiveness against naturally acquired parasitic infections.[3][10]

Efficacy Studies

Numerous studies have demonstrated the efficacy of this compound against a broad range of gastrointestinal nematodes and liver flukes.

Table 1: Efficacy of this compound against Gastrointestinal Nematodes in Cattle [11]

| Parasite Species | Dosage (mg/kg) | Efficacy (%) |

| Oesophagostomum radiatum | 7.5 | 100 |

| Cooperia spp. | 7.5 | 97.66 |

| Nematodirus helvetianus | 7.5 | 100 |

| Ostertagia ostertagi (adult) | 7.5 | 66.14 |

| Ostertagia ostertagi (immature) | 7.5 | 3.19 |

Table 2: Efficacy of this compound against Gastrointestinal Nematodes in Sheep [4]

| Parasite Species | Dosage (mg/kg) | Efficacy (%) |

| Ostertagia spp. | 7.5 | 96.20 |

| Ostertagia spp. | 20 | 100 |

| Trichostrongylus spp. | 7.5 | 100 |

| Trichostrongylus spp. | 20 | 98.72 |

| Nematodirus spp. | 7.5 | 100 |

| Nematodirus spp. | 20 | 100 |

| Haemonchus contortus | 7.5 | 100 |

| Haemonchus contortus | 20 | 100 |

Table 3: Efficacy of this compound against Fasciola hepatica in Sheep [3]

| Dosage (mg/kg) | Mean Fluke Reduction (%) |

| 7.5 | 62 |

| 20 | 90.7 |

Pharmacokinetic Studies

Pharmacokinetic studies in target animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites.

Table 4: Pharmacokinetic Parameters of this compound Metabolites in Sheep after a Single Oral Dose of 20 mg/kg [12]

| Metabolite | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |

| Albendazole Sulphoxide (ABZ-SO) | ~1.8 | ~10 | - |

| Albendazole Sulphone (ABZ-SO2) | ~0.3 | ~20 | - |

Note: Specific AUC values were not provided in the abstract.

Experimental Protocols

Efficacy Trial against Naturally Acquired Gastrointestinal Nematodes in Yearling Heifers[11]

-

Animal Selection: Ten yearling beef heifers with naturally acquired gastrointestinal nematode infections are selected for the treatment group and ten for the untreated control group.

-

Treatment Administration: The treated group receives an oral drench of this compound at a dose of 7.5 mg/kg body weight. The control group receives a placebo.

-

Fecal Egg Counts: Fecal samples are collected from all animals at 1 and 2 weeks post-treatment to determine fecal egg per gram (EPG) counts.

-

Necropsy and Worm Recovery: At 14 days post-treatment, all animals are necropsied. The gastrointestinal tracts are processed to recover, identify, and count adult and immature nematodes.

-

Efficacy Calculation: Efficacy is calculated by comparing the mean worm burdens of the treated group to the control group.

Efficacy Trial against Experimental Fasciola hepatica Infection in Sheep[3]

-

Animal Infection: Thirty cross-bred spring lambs are experimentally infected with 250 Fasciola hepatica metacercariae.

-

Treatment Groups: At 17 weeks post-infection, the lambs are divided into three groups: a control group (untreated), a group treated with 7.5 mg/kg this compound, and a group treated with 20 mg/kg this compound, administered as an oral drench.

-

Necropsy and Fluke Recovery: One to two weeks post-treatment, all lambs are necropsied, and the livers are examined to recover and count adult flukes.

-

Efficacy Calculation: Efficacy is determined by comparing the mean number of flukes in the treated groups to the control group.

In Vitro Bioconversion of this compound[7][8]

-

Sample Collection: Ruminal and intestinal fluids are collected from fistulated sheep and cattle.

-

Incubation: this compound is incubated with the collected gastrointestinal fluids under anaerobic conditions at 37°C. Boiled fluid samples serve as controls.

-

Sample Analysis: At various time points, aliquots of the incubation mixture are taken and analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of this compound and its metabolites (albendazole, albendazole sulphoxide, and albendazole sulphone).

-

Data Analysis: The rate and extent of this compound conversion to its metabolites are calculated.

Workflow for the in vitro bioconversion of this compound.

Structure-Activity Relationship (SAR)

The anthelmintic activity of this compound is intrinsically linked to its structure as a pro-drug for albendazole. The key structural features that contribute to its function are:

-

The Nitro-phenyl-guanidine moiety: This part of the molecule is crucial for its subsequent cyclization to form the benzimidazole ring of albendazole.

-

The Propylthio group: This group at the 5-position of the resulting benzimidazole ring is important for the broad-spectrum activity of albendazole.

-

The Ethylsulfonic acid group: This group enhances the water solubility of the this compound molecule.

The SAR of pro-benzimidazoles like this compound is primarily focused on optimizing the in vivo conversion to the active benzimidazole carbamate (B1207046) and the subsequent interaction of the active metabolite with parasite β-tubulin.

Conclusion

This compound stands as a successful example of rational drug design in veterinary medicine, specifically through the application of a prodrug strategy. Its development provided a valuable tool for the control of a wide range of economically important helminth parasites in livestock. The extensive preclinical and clinical studies have well-documented its efficacy and pharmacokinetic profile. This technical guide has synthesized the key findings from its developmental history, offering a valuable resource for researchers in the field of veterinary drug discovery and development. Further research into novel pro-benzimidazole structures could lead to the development of next-generation anthelmintics with improved efficacy and resistance-breaking capabilities.

References

- 1. researchgate.net [researchgate.net]

- 2. bvajournals.onlinelibrary.wiley.com [bvajournals.onlinelibrary.wiley.com]

- 3. The anthelmintic efficacy of this compound against experimental infections of Fasciola hepatica in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The anthelmintic efficacy of this compound against naturally acquired gastrointestinal nematodes in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of ruminal microflora on the biotransformation of this compound, albendazole, albendazole sulfoxide, and albendazole sulfoxide enantiomers in an artificial rumen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anthelmintic suppression of Fasciola hepatica infections in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioconversion of this compound pro-drug by gastrointestinal fluids of ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 9. Disposition of this compound, albendazole, and its metabolites in the pregnant rat: developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pharmacokinetics of albendazole metabolites following administration of albendazole, albendazole sulfoxide and this compound to one-month- and eight-month-old sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative pharmacokinetics of this compound metabolites in pregnant ewes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Influence of diet on the pattern of gastrointestinal biotransformation of this compound and albendazole sulphoxide in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Inhibitory Effect of Netobimin on Helminth Tubulin Polymerization

For Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

Netobimin is a broad-spectrum benzimidazole (B57391) (BZM) anthelmintic pro-drug. Following administration, it is rapidly converted into its active metabolites, primarily albendazole (B1665689) and subsequently albendazole sulfoxide (B87167). These metabolites exert their anthelmintic effect by targeting the parasite's cytoskeleton. This technical guide provides an in-depth analysis of the core mechanism of action: the inhibition of tubulin polymerization in helminths. It consolidates the current understanding of the molecular interactions, summarizes quantitative data for the benzimidazole class, details relevant experimental protocols, and provides visual representations of the mechanism and experimental workflows.

Introduction to Microtubule Dynamics and Benzimidazole Action

Microtubules are essential, dynamic polymers within all eukaryotic cells, formed from α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for numerous vital cellular functions, including maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division[1][2].

Benzimidazole anthelmintics, the class to which this compound belongs, function by disrupting these crucial microtubule dynamics[1]. They selectively bind to the β-tubulin subunit of helminths, inhibiting polymerization and leading to the eventual degradation of the microtubule network[3][4]. This disruption of the cytoskeleton is the primary mode of action that leads to parasite death[5]. The selective toxicity of these compounds is attributed to a significantly higher binding affinity for parasite β-tubulin isoforms compared to their mammalian counterparts[1].

Molecular Mechanism of Action

The anthelmintic activity of this compound is mediated by its active metabolite, albendazole sulfoxide. The mechanism unfolds as follows:

-

Binding to β-Tubulin: Albendazole sulfoxide binds with high affinity to a specific site on the helminth β-tubulin subunit[3][4]. This binding site is often referred to as the colchicine-binding site, preventing the tubulin heterodimer from adopting the correct conformation for polymerization[1][6].

-

Inhibition of Polymerization: By binding to the β-tubulin, the drug effectively "caps" the growing end of the microtubule, preventing the addition of further tubulin dimers. This halts the assembly process[1].

-

Disruption of Microtubule Network: The inhibition of polymerization shifts the dynamic equilibrium towards depolymerization. This leads to a net loss of microtubules, causing the collapse of the parasite's cytoskeleton[5].

-

Downstream Cellular Effects: The degradation of the microtubule network has catastrophic consequences for the parasite. Key affected processes include:

-

Inhibition of Intracellular Transport: Vesicle transport, which is microtubule-dependent, is halted. This critically impairs processes like glucose uptake by the intestinal cells of the worm[5].

-

Cell Division Arrest: The inability to form a functional mitotic spindle prevents cell division, arresting the parasite's growth and reproduction[5].

-

Loss of Structural Integrity: The cytoskeleton's collapse leads to a loss of cell shape and integrity, particularly in absorptive cells like those in the tegument of cestodes[7].

-

Ultimately, these disruptions lead to energy depletion, paralysis, and death of the helminth.

Quantitative Data on Benzimidazole-Tubulin Interaction

While specific quantitative binding or inhibition data for this compound is not extensively detailed in publicly available literature, the effects of its active metabolite, albendazole, and the broader benzimidazole class are well-documented qualitatively. The table below summarizes the known effects and provides context with data from other tubulin inhibitors.

| Compound Class / Specific Agent | Target Organism/System | Effect on Tubulin Polymerization | IC₅₀ / Concentration for Effect | Reference(s) |

| Benzimidazoles (General) | Helminths (e.g., Haemonchus contortus) | Inhibition by binding to β-tubulin | Not specified, but high affinity | [3][4] |

| Albendazole / Albendazole Sulfoxide | Cestodes (Mesocestoides corti) | Strong depletion of tegumental microtubules | 1 µM (for 6 hours) | [7] |

| Fenbendazole | Human Cancer Cell Lines | Tubulin destabilization and cell cycle arrest | 1 µM - 10 µM | [5] |

| Colchicine (Reference Inhibitor) | Purified Porcine Tubulin | Inhibition | ~10 µM | [8] |

| Nocodazole (Reference Inhibitor) | Purified Tubulin | Reversible Inhibition | Not specified | [9] |

Note: The efficacy of benzimidazoles is directly linked to their binding affinity. Resistance is often conferred by single amino acid substitutions in the β-tubulin gene, such as at positions F167Y, E198A, and F200Y, which reduce this affinity[3][10][11].

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay quantitatively measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the increase in light scattering as microtubules form[12][13].

Materials:

-

Purified tubulin (>99%, e.g., porcine brain tubulin), stored at -80°C.

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

-

GTP stock solution (100 mM), stored at -20°C.

-

Test compound (this compound metabolite) dissolved in a suitable solvent (e.g., DMSO).

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm.

-

Pre-chilled 96-well microplates.

Methodology:

-

Reagent Preparation: Thaw tubulin, GTB, and GTP on ice. Reconstitute tubulin in ice-cold GTB to a final concentration of 3-5 mg/mL. Prepare a 10 mM working solution of GTP in GTB.

-

Reaction Setup (on ice):

-

In a pre-chilled 96-well plate, add the desired final concentrations of the test compound or vehicle control (DMSO).

-

Add the tubulin solution to each well.

-

-

Initiation of Polymerization: To start the reaction, add the GTP working solution to each well for a final concentration of 1 mM. The total reaction volume is typically 50-100 µL.

-

Measurement: Immediately transfer the plate to the microplate reader pre-warmed to 37°C.

-

Data Acquisition: Measure the absorbance (optical density) at 340 nm every 30-60 seconds for a period of 60-90 minutes[8][12].

-

Data Analysis: Plot absorbance versus time. An effective inhibitor will show a reduced rate of polymerization and a lower final plateau absorbance compared to the vehicle control. The IC₅₀ value can be determined by testing a range of compound concentrations.

Immunofluorescence Assay for Microtubule Disruption

This cell-based method allows for the direct visualization of the effects of a compound on the microtubule cytoskeleton within intact cells.

Materials:

-

Helminth-derived cell line or primary cells.

-

Cell culture medium, plates, and sterile consumables.

-

Test compound and vehicle control.

-

Fixative solution (e.g., 4% formaldehyde (B43269) in PBS).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 1% BSA in PBS).

-

Primary antibody: anti-α-tubulin antibody.

-

Secondary antibody: Fluorescently labeled anti-mouse/rabbit IgG.

-

Nuclear stain: DAPI.

-

Fluorescence microscope.

Methodology:

-

Cell Culture: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with the test compound at various concentrations (e.g., IC₅₀ value) for a specified time (e.g., 6-24 hours). Include a vehicle control.

-

Fixation and Permeabilization: Wash the cells with PBS, fix them with formaldehyde, and then permeabilize with Triton X-100 to allow antibody entry[12].

-

Staining:

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary anti-α-tubulin antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody and DAPI (to stain the nuclei).

-

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Analysis: Compare the microtubule structure in treated cells versus control cells. Treated cells should exhibit a diffuse, fragmented, or absent microtubule network, in contrast to the well-defined filamentous network in control cells.

Conclusion

This compound, through its active metabolite albendazole sulfoxide, is a potent inhibitor of tubulin polymerization in helminths. By binding to β-tubulin, it disrupts the formation of microtubules, leading to a collapse of the parasite's cytoskeleton. This action critically impairs essential cellular functions, including nutrient absorption and cell division, culminating in the death of the parasite. The high selectivity for parasite tubulin remains a cornerstone of its therapeutic success. Understanding this detailed mechanism of action is vital for optimizing anthelmintic therapies and combating the growing challenge of benzimidazole resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of key interactions of benzimidazole resistance-associated amino acid mutations in Ascaris β-tubulins by molecular docking simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modes of action of anthelmintic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. The Anthelmintic Activity of Nepeta racemosa Lam. Against Gastrointestinal Nematodes of Sheep: Rosmarinic Acid Quantification and In Silico Tubulin-Binding Studies [mdpi.com]

- 7. Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative benzimidazole resistance and fitness effects of parasitic nematode beta-tubulin alleles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inactive Prodrug Netobimin: A Technical Guide to its Bioactivation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netobimin (NTB) is a broad-spectrum benzimidazole (B57391) anthelmintic agent utilized in veterinary medicine. Its efficacy is not inherent but is a result of its metabolic conversion to pharmacologically active compounds. This technical guide provides a comprehensive overview of the inactive prodrug nature of this compound and the critical bioactivation pathways that lead to its therapeutic effect. We will delve into the sequential metabolic transformations, the key enzymatic players involved, present quantitative pharmacokinetic data, and detail the experimental methodologies used to elucidate these processes.

The Prodrug Concept: Why this compound Requires Activation

This compound itself possesses limited direct anthelmintic activity. It is designed as a prodrug, a pharmacologically inactive compound that is converted into an active drug within the body. This strategy can be employed to improve drug delivery, enhance bioavailability, or target specific tissues. In the case of this compound, its activation is a multi-step process that begins in the gastrointestinal tract and continues in the liver, ultimately forming the potent anthelmintic metabolites.

The Activation Pathway of this compound: A Two-Stage Metabolic Journey

The bioactivation of this compound is a sequential process involving an initial reductive and cyclization step, followed by oxidative metabolism. This pathway is crucial for its therapeutic efficacy.

Stage 1: Reductive Cyclization in the Gastrointestinal Tract

The first and most critical step in the activation of this compound occurs in the anaerobic environment of the gastrointestinal tract, particularly within the rumen of ruminant animals.[1] The gut microbiota plays a pivotal role in this initial transformation.[2] this compound is reduced and cyclized to form albendazole (B1665689) (ABZ), a potent anthelmintic in its own right.[1][3] This conversion is a key determinant of the drug's overall efficacy, as albendazole is the precursor to the primary active metabolite. In non-ruminant species, the gut microflora in the lower gastrointestinal tract is also capable of this conversion, albeit potentially to a lesser extent.

Stage 2: Hepatic S-Oxidation

Following its formation in the gut and absorption into the bloodstream, albendazole undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway is S-oxidation, which results in the formation of two key metabolites:

-

Albendazole Sulfoxide (B87167) (ABZ-SO): This is the principal active metabolite of this compound and is responsible for the majority of its anthelmintic activity.[4] The sulfoxidation of albendazole is a stereoselective process, leading to the formation of (+) and (-) enantiomers, which may exhibit different pharmacokinetic and pharmacodynamic properties.

-

Albendazole Sulfone (ABZ-SO2): Albendazole sulfoxide can be further oxidized to the inactive metabolite, albendazole sulfone.[4] This step represents a detoxification pathway, as albendazole sulfone has minimal anthelmintic efficacy.

The enzymes responsible for these S-oxidation reactions are primarily located in the liver microsomes and include members of both the cytochrome P450 (CYP) and the flavin-containing monooxygenase (FMO) systems.[4][5] While CYP enzymes, such as CYP3A4 and CYP1A2, are involved, studies have shown that FMOs also play a significant role in the sulfoxidation of albendazole.[5][6] The relative contribution of each enzyme system can vary depending on the animal species and individual metabolic capacity.

Quantitative Data: Pharmacokinetics of this compound and its Metabolites

The pharmacokinetic parameters of this compound and its metabolites have been studied in various animal species. The following tables summarize key quantitative data from studies in sheep and cattle, providing insights into the absorption, distribution, metabolism, and excretion of these compounds.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Sheep Following Oral Administration

| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |

| This compound | 20 | Not detected in plasma | - | - | [7] |

| Albendazole | 20 | Not detected in plasma | - | - | [7] |

| Albendazole Sulfoxide | 20 | 4.1 ± 0.7 | 14.7 | 103.8 ± 22.8 | [7] |

| Albendazole Sulfone | 20 | 1.1 ± 0.4 | 23.8 | 26.3 ± 10.1 | [7] |

| Albendazole Sulfoxide | 7.5 | - | - | 34.43 ± 7.91 | [8] |

| Albendazole Sulfoxide (with Fenbendazole) | 7.5 | - | - | 60.33 ± 11.93 | [8] |

Table 2: Pharmacokinetic Parameters of this compound Metabolites in Cattle Following Oral or Subcutaneous Administration

| Compound | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |

| Albendazole Sulfoxide | Subcutaneous | 12.5 | 0.48 ± 0.16 | 9.50 ± 1.41 | 3.86 ± 1.04 | [9] |

| Albendazole Sulfone | Subcutaneous | 12.5 | 0.28 ± 0.11 | 13.50 ± 1.73 | 2.94 ± 1.55 | [9] |

| Albendazole Sulfoxide | Oral | 20 | - | - | - | [10] |

| Albendazole Sulfoxide (with Methimazole) | Oral | 20 | - | - | 27% increase | [10] |

Experimental Protocols

The elucidation of this compound's metabolic pathway has been made possible through a combination of in vivo and in vitro experimental approaches.

In Vivo Pharmacokinetic Studies in Ruminants

Objective: To determine the plasma concentration-time profiles of this compound and its metabolites following administration.

Methodology:

-

Animal Model: Healthy sheep or cattle are typically used. Animals are often cannulated in the jugular vein for repeated blood sampling.[11][12]

-

Drug Administration: this compound is administered orally as a drench or suspension at a specified dose (e.g., 20 mg/kg).[7][11]

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours) post-administration.[7][11] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Sample Preparation: Plasma samples are subjected to a protein precipitation step, often using perchloric acid or acetonitrile (B52724), followed by centrifugation.[13] Alternatively, solid-phase extraction (SPE) can be used for sample clean-up and concentration.[14][15]

-

Analytical Method: The concentrations of this compound and its metabolites (albendazole, albendazole sulfoxide, and albendazole sulfone) are determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV or fluorescence detection.[14][16][17]

-

Column: A reversed-phase C18 or C8 column is commonly used.[16][18]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol) is used, often in a gradient elution mode.[15][16]

-

Detection: UV detection is typically performed at a wavelength of around 290-295 nm.[14][17]

-

In Vitro Metabolism using Rumen Fluid

Objective: To investigate the conversion of this compound to albendazole by the gut microbiota.

Methodology:

-

Rumen Fluid Collection: Rumen fluid is collected from a cannulated animal.[1][19] The fluid is strained through cheesecloth to remove large particles and maintained under anaerobic conditions (e.g., by flushing with CO2).[1]

-

Incubation: this compound is added to the rumen fluid and incubated at 39°C under anaerobic conditions.[2] Control incubations with boiled rumen fluid are included to confirm the involvement of microbial activity.[1]

-

Sample Collection and Analysis: Aliquots of the incubation mixture are taken at various time points, and the reaction is stopped (e.g., by adding a protein precipitating agent). The concentrations of this compound and albendazole are then determined by HPLC as described above.

In Vitro Metabolism using Liver Microsomes

Objective: To study the enzymatic S-oxidation of albendazole.

Methodology:

-

Microsome Preparation: Liver microsomes are prepared from the livers of experimental animals (e.g., rats, pigs) by differential centrifugation.[5][6]

-

Incubation: Albendazole is incubated with the liver microsomes in the presence of an NADPH-generating system (to provide the necessary co-factor for CYP and FMO enzymes) and a suitable buffer.[6]

-

Enzyme Inhibition/Induction Studies: To identify the specific enzymes involved, incubations can be performed in the presence of known inhibitors or inducers of CYP and FMO enzymes.[4][6]

-

Sample Analysis: The formation of albendazole sulfoxide and albendazole sulfone is quantified by HPLC.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows described in this guide.

References

- 1. Bioconversion of this compound pro-drug by gastrointestinal fluids of ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of ruminal microflora on the biotransformation of this compound, albendazole, albendazole sulfoxide, and albendazole sulfoxide enantiomers in an artificial rumen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Sulphoxidation of albendazole by the FAD-containing and cytochrome P-450 dependent mono-oxygenases from pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfoxidation of albendazole by a cytochrome P450-independent monooxygenase from rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma disposition and faecal excretion of this compound metabolites and enantiospecific disposition of albendazole sulphoxide produced in ewes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioavailability of albendazole sulphoxide after this compound administration in sheep: effects of fenbendazole coadministration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of pharmacokinetic variables for two injectable formulations of this compound administered to calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of methimazole on the kinetics of this compound metabolites in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic behaviour of this compound and its metabolites in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gastrointestinal distribution of albendazole metabolites following this compound administration to cattle: relationship with plasma disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. HPLC assay for albendazole and metabolites in human plasma for clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study [mdpi.com]

- 16. Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Developmental Toxicity of Netobimin in Rat Fetuses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the developmental toxicity of Netobimin (NTB) in rat fetuses. This compound, a broad-spectrum anthelmintic, is a prodrug that is metabolized to albendazole (B1665689) (ABZ) and its subsequent metabolites, primarily albendazole sulfoxide (B87167) (ABZSO) and albendazole sulfone (ABZSO2).[1][2] Studies in pregnant Sprague-Dawley rats have demonstrated that oral administration of this compound during organogenesis induces significant developmental toxicity. Key findings include a dose-dependent increase in embryo-fetal resorptions, a reduction in fetal body weight, and an increase in skeletal and vascular malformations.[1][2] The teratogenic effects of this compound are attributed to its metabolite, albendazole sulfoxide (ABZSO), which has been found in higher concentrations in the embryo and amniotic sac compared to maternal plasma.[2][3] This guide summarizes the available quantitative data, details the experimental methodologies used in these pivotal studies, and provides visual representations of the metabolic pathway and experimental workflow.

Introduction

This compound is a benzimidazole (B57391) anthelmintic used in veterinary medicine. Its developmental toxicity profile is of significant interest for risk assessment. As a prodrug, the in vivo biotransformation of this compound is critical to understanding its mechanism of teratogenicity.[1][2] This guide focuses on the effects observed in rat fetuses following maternal exposure to this compound.

Data Presentation: Quantitative Effects of this compound on Rat Fetal Development

The following tables summarize the key findings from developmental toxicity studies of this compound in Sprague-Dawley rats. Pregnant rats were administered this compound by oral gavage on Gestational Day (GD) 10, and fetuses were examined on GD 20.[1]

Table 1: Maternal and Embryo-Fetal Viability Data

| Treatment Group (mg/kg) | Number of Dams | % Resorptions | Mean Fetal Body Weight (g) |

| Control | Data not available | Data not available | Data not available |

| 50 | Data not available | Significant Increase[1] | Decreased[1] |

| 59.5 | Data not available | Significant Increase[1][2] | Decreased[1][2] |

| 70.7 | Data not available | Significant Increase[1] | Decreased[1] |

| Specific quantitative values for the number of dams, percentage of resorptions, and mean fetal body weight were not available in the reviewed literature abstracts. The cited sources indicate a statistically significant, dose-dependent trend for these endpoints. |

Table 2: Incidence of Fetal Malformations

| Treatment Group (mg/kg) | % Fetuses with Skeletal Malformations | % Fetuses with Vascular Malformations |

| Control | Data not available | Data not available |

| 50 | Increased[1] | Increased[1] |

| 59.5 | Increased[1][2] | Increased[1][2] |

| 70.7 | Increased[1] | Increased[1] |

| Specific quantitative data on the percentage of fetuses with specific malformations were not available in the reviewed literature abstracts. The cited sources report a significant increase in the incidence of these malformations in the treated groups. |

Table 3: Common Skeletal and Vascular Malformations Observed

| Malformation Type | Specific Anomalies Noted |

| Skeletal | Rib malformations[1] |

| Vascular | Intercostal vessel malformations[1] |

| An interesting relationship between intercostal vessel and rib malformations was reported.[1] |

Experimental Protocols